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molecular formula C12H12BrN3O B8438767 9-bromo-2-methyl-3,4-dihydro-1H-pyrazino[2,1-b]quinazolin-6(2H)-one

9-bromo-2-methyl-3,4-dihydro-1H-pyrazino[2,1-b]quinazolin-6(2H)-one

Cat. No. B8438767
M. Wt: 294.15 g/mol
InChI Key: QBXSPBBADMATJR-UHFFFAOYSA-N
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Patent
US08772301B2

Procedure details

A solution of 9-bromo-3,4-dihydro-1H-pyrazino[2,1-b]quinazolin-6(2H)-one (200 mg, 0.71 mmol, 1 equiv) and MeI (101 mg, 0.71 mmol, 1 equiv) in acetone (35 mL) was stirred at room temperature for 2 h. Then the reaction mixture was then concentrated and purified by column chromatography to give 130 mg of the desired product. MS (ESI): 294/296 (MH+).
Name
9-bromo-3,4-dihydro-1H-pyrazino[2,1-b]quinazolin-6(2H)-one
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
101 mg
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:16])[N:7]3[CH2:15][CH2:14][NH:13][CH2:12][C:8]3=[N:9]2)=[CH:4][CH:3]=1.[CH3:17]I>CC(C)=O>[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:16])[N:7]3[CH2:15][CH2:14][N:13]([CH3:17])[CH2:12][C:8]3=[N:9]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
9-bromo-3,4-dihydro-1H-pyrazino[2,1-b]quinazolin-6(2H)-one
Quantity
200 mg
Type
reactant
Smiles
BrC1=CC=C2C(N3C(=NC2=C1)CNCC3)=O
Name
Quantity
101 mg
Type
reactant
Smiles
CI
Name
Quantity
35 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Then the reaction mixture was then concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C(N3C(=NC2=C1)CN(CC3)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg
YIELD: CALCULATEDPERCENTYIELD 62.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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